molecular formula C16H19N3O4S2 B11135720 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B11135720
M. Wt: 381.5 g/mol
InChI Key: VDMXMNVUWMATNM-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a methoxybenzyl group, and a dioxidotetrahydrothiophene moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methoxybenzyl group and the dioxidotetrahydrothiophene moiety. Common reagents used in these reactions include thionyl chloride, methoxybenzylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carboxamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide stands out due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H19N3O4S2

Molecular Weight

381.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H19N3O4S2/c1-23-13-4-2-11(3-5-13)8-17-16-19-14(9-24-16)15(20)18-12-6-7-25(21,22)10-12/h2-5,9,12H,6-8,10H2,1H3,(H,17,19)(H,18,20)

InChI Key

VDMXMNVUWMATNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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